3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, methoxyphenyl, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the dichlorophenyl and methoxyphenyl precursors, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving temperature control, pressure adjustments, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated compounds.
Scientific Research Applications
3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenyl methyl sulfone: Shares the dichlorophenyl group but differs in its overall structure and properties.
2,4-Dichlorobenzene-1,3,5-triol: Contains dichlorophenyl groups and hydroxyl groups, used in different applications.
Uniqueness
3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is unique due to its combination of dichlorophenyl, methoxyphenyl, and dimethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C24H23Cl2N5O3 |
---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H23Cl2N5O3/c1-14-11-29(17-6-8-18(34-3)9-7-17)23-27-21-20(30(23)12-14)22(32)31(24(33)28(21)2)13-15-4-5-16(25)10-19(15)26/h4-10,14H,11-13H2,1-3H3 |
InChI Key |
BZHXVTBGNGKBGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=C(C=C4)Cl)Cl)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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